REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:18][CH3:19])=[C:8]([S:10]([NH:13]C(C)(C)C)(=[O:12])=[O:11])[CH:9]=1)#[N:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([CH2:3][C:4]1[CH:5]=[CH:6][C:7]([O:18][CH3:19])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)#[N:2]
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Name
|
compound
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C=CC(=C(C1)S(=O)(=O)NC(C)(C)C)OC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was refluxed in a flask
|
Type
|
CUSTOM
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Details
|
equipped with a Dean-Stark apparatus
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Type
|
TEMPERATURE
|
Details
|
After being refluxed overnight the solution
|
Duration
|
8 (± 8) h
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Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
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Details
|
The precipitate was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC=1C=CC(=C(C1)S(=O)(=O)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |